3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid
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Overview
Description
3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid typically involves the reaction of isoquinoline derivatives with dimethylamine and formaldehyde under specific conditions. One common method involves the Mannich reaction, where isoquinoline is reacted with formaldehyde and dimethylamine in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with similar properties.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
Uniqueness
3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid is unique due to the presence of the dimethylamino group and the carboxylic acid functionality. These groups confer specific chemical properties and reactivity, making it distinct from other isoquinoline derivatives .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)8-10-6-12-9(7-14-10)4-3-5-11(12)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
InChI Key |
RBRFETMCXMWYEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=CC=C2C(=O)O)C=N1 |
Origin of Product |
United States |
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